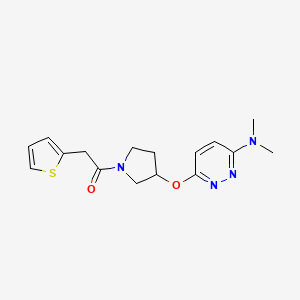

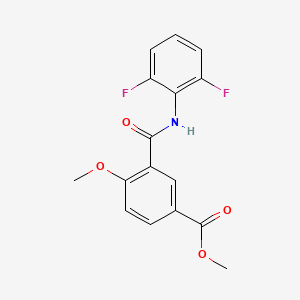

![molecular formula C17H20ClN3 B2869246 N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride CAS No. 1215620-90-8](/img/structure/B2869246.png)

N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C17H20ClN3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .科学的研究の応用

Drug Discovery and Development

This compound, with its imidazole core, is a key player in the realm of drug discovery. Imidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties . The benzimidazole moiety, in particular, is a crucial part of many pharmacologically active molecules. For instance, it’s found in drugs like omeprazole and astemizole, which are used to treat ulcers and allergies, respectively.

Organic Synthesis

In organic chemistry, the benzimidazole group is often used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it an excellent candidate for various organic transformations, leading to the creation of novel compounds with potential applications in medicinal chemistry .

Polymer Chemistry

The benzimidazole structure is also significant in polymer chemistry. It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength. These polymers have potential uses in high-performance materials and coatings .

Supramolecular Chemistry

Benzimidazole derivatives can act as ligands in supramolecular assemblies. They can form stable complexes with metals, which can be used in catalysis or as sensors. The ability to create such complexes expands the utility of this compound in designing new materials with specific functions .

Chemical Biology

In chemical biology, benzimidazole derivatives are used as probes or inhibitors to study biological processes. They can bind to enzymes or receptors, allowing researchers to investigate the roles of these proteins in various diseases and potentially leading to the development of new therapies .

Fluorescent Imaging

The compound’s structure allows for the attachment of fluorescent groups, making it useful in imaging applications. Fluorescently labeled benzimidazole derivatives can be used to track biological molecules in live cells, aiding in the study of cellular processes .

Anticancer Research

Benzimidazole derivatives have shown promise in anticancer research. Some compounds with this moiety have demonstrated potent cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Neurodegenerative Disease Research

Research has indicated that benzimidazole derivatives may have applications in treating neurodegenerative diseases. They have been designed as inhibitors for enzymes like acetylcholinesterase, which is a target in Alzheimer’s disease therapy .

将来の方向性

Imidazole derivatives have been recognized for their broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research could explore the potential applications of “N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride” in various fields, including medicinal chemistry.

特性

IUPAC Name |

N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1-phenylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3.ClH/c1-19(12-14-8-4-3-5-9-14)13-17-18-15-10-6-7-11-16(15)20(17)2;/h3-11H,12-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWUJYCWTZCAGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN(C)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine](/img/structure/B2869165.png)

![N-(4-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2869166.png)

![1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2869167.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide](/img/structure/B2869176.png)

![N-cycloheptyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2869179.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2869184.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2869186.png)